7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid, with the Chemical Abstracts Service number 873924-12-0, is a compound notable for its unique structural features and potential applications in medicinal chemistry. It belongs to a class of compounds known as azaspirocycles, which are characterized by their spirocyclic structure that includes nitrogen atoms. This compound is classified as an amino acid derivative and is often utilized in the synthesis of various biologically active molecules.
The compound is available from various chemical suppliers, indicating its relevance in research and development. Its molecular formula is , and it has a molecular weight of 269.34 g/mol. The IUPAC name reflects its structural complexity, where the tert-butoxycarbonyl group serves as a protecting group for the amine functionality during synthetic procedures .
The synthesis of 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid typically involves multi-step reactions that can include:
Specific reaction conditions, such as temperature, solvent choice, and catalysts, greatly influence the yield and purity of the final product .
The molecular structure of 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid features a spirocyclic framework that includes:
The SMILES representation for this compound is CC(C)(C)OC(=O)N1CCC2(CC1)CC(C(=O)O)C2
, illustrating its complex connectivity .
7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid can participate in various chemical reactions:
These reactions are crucial for synthesizing more complex molecules for pharmaceutical applications .
The mechanism of action for 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid primarily relates to its role as a building block in drug discovery:
Research indicates that azaspirocycles may serve as effective modulators in various biochemical pathways due to their structural rigidity and ability to mimic natural substrates .
The physical properties of 7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid include:
Chemical properties include:
Hazard statements indicate that it may be harmful if swallowed or if it comes into contact with skin, necessitating appropriate safety precautions during handling .
7-(Tert-butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid finds applications primarily in:
Its structural attributes make it valuable in medicinal chemistry research aimed at discovering new therapeutic agents with enhanced efficacy and specificity .
CAS No.: 85146-10-7
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.: 7161-35-5